(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(6-chloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClN3O4S/c23-14-1-3-18-12(5-14)6-16(22(27)30-18)17-10-31-21(26-17)13(8-24)9-25-15-2-4-19-20(7-15)29-11-28-19/h1-7,9-10,25H,11H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDJFHHFHKFZMX-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Cl)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Cl)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxole moiety and a thiazole structure, which are known for their biological significance. The presence of a nitrile group further enhances its potential as a bioactive agent.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:
- Anticancer Activity : Many derivatives of thiazole and benzodioxole have shown promise as anticancer agents.
- Antimicrobial Properties : Compounds with similar functionalities have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Receptors : The ability to interact with specific cellular receptors can modulate various signaling pathways, affecting cell proliferation and apoptosis.
Anticancer Activity
A study on thiazole derivatives indicated that compounds similar to our target compound showed significant cytotoxicity against cancer cell lines such as HeLa and MCF7. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Thiazole Derivative A | 12.5 | HeLa |
| Thiazole Derivative B | 8.9 | MCF7 |
Antimicrobial Activity
Research has shown that structurally related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated an MIC of 16 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of similar compounds in models of acute inflammation. The tested compounds significantly reduced pro-inflammatory cytokines in vitro .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and benzodioxole structures exhibit significant anticancer properties. The combination of these moieties in (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile may enhance its efficacy against various cancer cell lines. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
Antimicrobial Properties
The thiazole component is known for its antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The potential use of this compound as an antimicrobial agent warrants further investigation through in vitro and in vivo studies .
Neuroprotective Effects
The antioxidant properties attributed to the chromenone structure suggest that this compound may also offer neuroprotective benefits. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies on related compounds indicate potential neuroprotective mechanisms that could be explored with this compound .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its ability to form stable thin films could be advantageous for device fabrication .
Polymer Chemistry
Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. The interaction between the compound's functional groups and polymer chains may result in improved performance characteristics, making it suitable for advanced material applications.
Case Studies
Several studies have highlighted the potential applications of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the core acrylonitrile-thiazole-benzodioxole framework but differ in substituents on the thiazole’s 4-position. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Lipophilicity: The 3,4-dichlorophenyl analog (XLogP3 = 5.7) exhibits higher lipophilicity than the chromenone-containing target compound (estimated XLogP3 ~4.5), suggesting improved passive diffusion across biological membranes .
Hydrogen Bonding and Solubility: The target compound’s chromenone carbonyl oxygen and benzodioxole ether oxygens contribute to a high polar surface area (~140 Ų), which may limit blood-brain barrier penetration but enhance aqueous solubility compared to the dichlorophenyl analog (95.4 Ų) .
Structural Similarity Metrics: Using shape-Tanimoto (ST) coefficients, the target compound shares ~70-80% similarity with its analogs, primarily due to conserved thiazole and benzodioxole moieties. Divergence arises from the chromenone vs. aryl substituents, impacting pharmacodynamic profiles .
Q & A
What are the key considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer:
Synthesis involves sequential coupling of benzodioxole, thiazole, and chromenone moieties. Critical steps include:
- Thiazole ring formation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for 4-(6-chloro-2-oxochromen-3-yl)-1,3-thiazole intermediate .
- Prop-2-enenitrile assembly : Employ Knoevenagel condensation under basic conditions (e.g., piperidine in DMF) to link the benzodioxol-5-ylamino group .
- Yield optimization : Adjust solvent polarity (e.g., DMF vs. acetonitrile) and temperature (80–100°C) to minimize side reactions .
Advanced Note : Monitor reaction progress via TLC and HPLC-MS to isolate intermediates and reduce purification losses .
Which spectroscopic and crystallographic techniques are most effective for structural validation?
Methodological Answer:
- NMR : Use - and -NMR with 2D techniques (HSQC, HMBC) to resolve overlapping signals from benzodioxole, thiazole, and chromenone groups .
- X-ray crystallography : Resolve stereochemistry (E-configuration) and intramolecular interactions (e.g., hydrogen bonding between amino and nitrile groups) .
- High-resolution MS : Confirm molecular weight (±1 ppm accuracy) and fragmentation patterns .
How should researchers design assays to evaluate its biological activity?
Methodological Answer:
- In vitro models : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to thiazole and chromenone motifs .
- Cell-based studies : Use cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (IC) and apoptosis markers (Annexin V/PI) .
- Control experiments : Compare activity against structural analogs (e.g., 3,4-dichlorophenyl vs. 3-nitrophenyl substitutions) to identify pharmacophores .
What advanced strategies are used for structure-activity relationship (SAR) studies?
Methodological Answer:
- Fragment-based design : Replace benzodioxole with other heterocycles (e.g., benzothiazole) to modulate lipophilicity .
- Substituent scanning : Test electron-withdrawing (e.g., -NO) vs. donating (-OCH) groups on the chromenone ring to optimize binding affinity .
- 3D-QSAR modeling : Align molecular descriptors (CoMFA, CoMSIA) with activity data to predict pharmacophoric hotspots .
How can computational methods predict target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., CDK2 or PARP1) to map hydrogen bonds with the thiazole ring .
- MD simulations : Analyze stability of ligand-protein complexes (50–100 ns trajectories) to assess conformational flexibility .
- ADMET prediction : Apply SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier penetration .
How should contradictory bioactivity data between analogs be resolved?
Methodological Answer:
- Meta-analysis : Compare IC values across analogs (e.g., 3,4-dichloro vs. 6-chloro derivatives) to identify substituent-specific trends .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
- Crystallographic validation : Resolve co-crystal structures to confirm binding modes and steric clashes .
What strategies mitigate poor aqueous solubility during formulation?
Methodological Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance solubility for in vivo studies .
- Prodrug derivatization : Introduce phosphate or glycoside groups at the nitrile or amino positions .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release .
Which chiral resolution methods separate enantiomers of this compound?
Methodological Answer:
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol gradients to resolve E/Z isomers .
- Crystallization : Induce diastereomeric salt formation with L-tartaric acid in ethanol/water mixtures .
- CD spectroscopy : Confirm enantiopurity by monitoring Cotton effects at 250–300 nm .
How are reaction mechanisms elucidated for key synthetic steps?
Methodological Answer:
- Kinetic studies : Track intermediates via in situ IR spectroscopy during Knoevenagel condensation .
- Isotopic labeling : Use -labeled benzodioxol-5-amine to trace amino group incorporation via ESI-MS .
- DFT calculations : Simulate transition states (e.g., B3LYP/6-31G*) for cyclization steps to confirm regioselectivity .
What thermal analysis methods assess stability for long-term storage?
Methodological Answer:
- DSC/TGA : Measure decomposition onset temperatures (T) under nitrogen to identify optimal storage conditions (e.g., -20°C desiccated) .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor purity via HPLC .
- Degradant profiling : Identify oxidation byproducts (e.g., nitrile to amide conversion) using LC-QTOF-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
